Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-
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Overview
Description
Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the reaction of a suitable precursor with pyrrolidine under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of column chromatography for purification and the optimization of reaction conditions to scale up the production .
Chemical Reactions Analysis
Types of Reactions: Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- Methanone, (3-methylphenyl)phenyl-
- Methanone, [1,1’-biphenyl]-4-ylphenyl-
- 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one
Comparison: Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and pharmacological properties. Compared to similar compounds, it offers enhanced binding affinity and selectivity for certain biological targets .
Properties
CAS No. |
834895-54-4 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(3-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H19NO/c1-14-13-16(18(20)15-7-3-2-4-8-15)9-10-17(14)19-11-5-6-12-19/h2-4,7-10,13H,5-6,11-12H2,1H3 |
InChI Key |
ACZSXPILVASBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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